molecular formula C17H17N3OS2 B5579384 2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide

2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide

Cat. No. B5579384
M. Wt: 343.5 g/mol
InChI Key: JMFVQJPFTLJCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide" involves multiple steps, including the reaction of benzimidazole derivatives with different chemical agents. For example, derivatives similar to the target compound were synthesized from intermediates like 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and reacted with different thiols or thione derivatives (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for understanding their chemical behavior. The structure is characterized using various analytical techniques such as NMR, IR, and mass spectrometry. These methods help in determining the arrangement of atoms within the molecule and the presence of different functional groups (Li Ying-jun, 2012).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, leading to the formation of novel compounds. These reactions include interactions with alkylating agents, acylation, and condensation reactions. The chemical properties such as reactivity and stability are influenced by the substituents on the benzimidazole ring and the type of functional groups attached to it (Khalil, Sayed, & Raslan, 2012).

Physical Properties Analysis

The physical properties of "2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide" and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. These properties are determined through experimental methods and can vary based on the molecular structure and external conditions (Yu et al., 2014).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including acidity, basicity, and reactivity towards different reagents, are significant for understanding their behavior in chemical reactions. These properties are influenced by the electron distribution within the molecule and the presence of electron-donating or withdrawing groups attached to the core structure (Duran & Canbaz, 2013).

Scientific Research Applications

Synthesis and Structural Characterization

The compound and its related derivatives have been synthesized through various chemical reactions, involving intermediates like 1,3,4-oxadiazole, thiazole, and benzimidazole moieties. The structural elucidation of these compounds has been achieved using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and elemental analysis. For instance, a study by Li Ying-jun (2012) focused on the NMR study of a novel oxadiazole derivative containing a benzimidazole moiety, providing insights into its structural characteristics through 1H and 13C NMR signals, coupling constants, and tautomeric ratios (Li Ying-jun, 2012).

Antiproliferative and Antimicrobial Activities

Several studies have evaluated the antiproliferative and antimicrobial activities of benzimidazole derivatives. For example, Y. Özkay et al. (2016) synthesized new thiazole–benzimidazole derivatives and assessed their anticancer activity using real-time cell analysis against various cancer cell lines, identifying compounds with selective antiproliferative activity (Özkay, Y., Yurttaş, L., Dikmen, M., & Engür, S., 2016). Additionally, compounds have been synthesized and tested for their antibacterial and antifungal activities, showing significant activity against various microorganisms (Devi, P., Shahnaz, M., & Prasad, D., 2022).

Amplification of Antimicrobial Agents

Some derivatives have been explored for their role as amplifiers of other antimicrobial agents. For instance, D. J. Brown et al. (1978) studied 2-alkylthio derivatives of benzimidazole and their in vitro activities as amplifiers of phleomycin against Escherichia coli, showing varying levels of activity (Brown, D. J., Dunlap, W., Grigg, G., & Danckwerts, L., 1978).

properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-11-6-7-14-15(8-11)20-17(19-14)23-10-16(21)18-12-4-3-5-13(9-12)22-2/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFVQJPFTLJCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.